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Introduction
In the landscape of organic chemistry and drug development, the precise structural elucidation

of molecules is a foundational requirement for understanding reactivity, predicting biological

activity, and ensuring the quality of synthesized compounds. 1-Bromo-6-methylcyclohexene,

a halogenated cyclic alkene, presents an interesting case for spectroscopic analysis due to its

asymmetric nature and the presence of various distinct proton and carbon environments. This

technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 1-Bromo-6-methylcyclohexene. The

content herein is designed for researchers, scientists, and professionals in drug development,

offering not just the spectral data but also the underlying principles of data interpretation and

acquisition, grounded in established scientific protocols.

This guide is structured to provide a deep dive into each spectroscopic technique, presenting

predicted and reference data, detailed interpretations of the spectral features, and field-proven

experimental protocols. By explaining the causality behind the observed spectral

characteristics, this document aims to serve as a practical and educational resource for the

scientific community.
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To facilitate a clear and unambiguous discussion of the spectroscopic data, the following

numbering scheme for the atoms in 1-Bromo-6-methylcyclohexene will be used throughout

this guide.

Caption: Structure and atom numbering of 1-Bromo-6-methylcyclohexene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule. Due to the lack of readily available experimental NMR spectra for 1-
Bromo-6-methylcyclohexene in public databases, the following data has been generated

using a validated online NMR prediction tool.[1][2][3][4][5]

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 1-Bromo-6-methylcyclohexene reveals a complex pattern

of signals, each corresponding to a unique proton environment in the molecule.

Atom
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

H2 6.15 Triplet (t) 1H

H6 2.60 Multiplet (m) 1H

H3 2.10 - 2.25 Multiplet (m) 2H

H5 1.85 - 2.00 Multiplet (m) 2H

H4 1.60 - 1.75 Multiplet (m) 2H

H7 (CH₃) 1.05 Doublet (d) 3H

Interpretation of the ¹H NMR Spectrum:

Vinylic Proton (H2): The most downfield signal at approximately 6.15 ppm is assigned to the

vinylic proton on C2. Its deshielding is a direct result of its attachment to an sp²-hybridized
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carbon and the anisotropic effect of the double bond. The predicted triplet multiplicity arises

from the coupling to the two adjacent protons on C3.

Allylic Proton (H6): The multiplet around 2.60 ppm is attributed to the allylic proton on C6.

This proton is deshielded due to its proximity to the double bond and the electronegative

bromine atom. Its complex multiplicity is a result of coupling to the protons on C5 and the

methyl group (C7).

Cyclohexene Ring Protons (H3, H4, H5): The protons on the saturated part of the

cyclohexene ring appear as a series of overlapping multiplets in the upfield region (1.60 -

2.25 ppm). Their chemical shifts are influenced by their spatial relationship to the double

bond and the bromine atom.

Methyl Protons (H7): The most upfield signal, a doublet at approximately 1.05 ppm,

corresponds to the three protons of the methyl group. The doublet splitting is caused by

coupling to the single proton on C6.

Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of 1-Bromo-6-methylcyclohexene is

expected to show seven distinct signals, corresponding to the seven unique carbon atoms in

the molecule.

Atom Predicted Chemical Shift (ppm)

C2 135.0

C1 125.0

C6 45.0

C3 30.0

C5 28.0

C4 22.0

C7 (CH₃) 20.0

Interpretation of the ¹³C NMR Spectrum:
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Vinylic Carbons (C1, C2): The two signals in the downfield region (125.0 and 135.0 ppm) are

assigned to the sp²-hybridized carbons of the double bond. C2 is predicted to be more

downfield than C1 due to the substitution pattern.

Allylic Carbon (C6): The signal at approximately 45.0 ppm is attributed to the allylic carbon

C6. Its chemical shift is influenced by the adjacent double bond and the methyl substituent.

Saturated Ring Carbons (C3, C4, C5): The signals for the remaining sp³-hybridized carbons

of the cyclohexene ring appear in the upfield region (22.0 - 30.0 ppm).

Methyl Carbon (C7): The most upfield signal at around 20.0 ppm corresponds to the methyl

carbon.

Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a

liquid sample like 1-Bromo-6-methylcyclohexene.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Add a small amount of internal standard (e.g., TMS).

Filter the solution through a pipette with a cotton plug into a clean NMR tube.

Insert the sample into the NMR spectrometer.

Lock and shim the instrument to optimize magnetic field homogeneity.

Acquire the ¹H spectrum (typically 16-32 scans).

Acquire the ¹³C spectrum (proton-decoupled, typically 1024 or more scans).

Apply Fourier transformation to the FID.

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the ¹H signals and pick the peaks for both spectra.
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Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. While a full experimental spectrum for 1-Bromo-6-methylcyclohexene is not readily

available, the expected characteristic absorption bands can be predicted based on the

functional groups present in the molecule.[6][7][8][9][10]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium =C-H stretch (vinylic)

3000 - 2850 Strong C-H stretch (aliphatic)

1650 - 1600 Medium C=C stretch

1470 - 1430 Medium CH₂ scissoring

1380 - 1370 Medium CH₃ symmetric bend

700 - 500 Strong C-Br stretch

Interpretation of the IR Spectrum:

=C-H Stretch: A band in the 3100-3000 cm⁻¹ region is characteristic of the stretching

vibration of a C-H bond where the carbon is part of a double bond.

C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching

vibrations of the sp³-hybridized carbons in the cyclohexene ring and the methyl group.

C=C Stretch: The presence of a carbon-carbon double bond will give rise to a medium-

intensity absorption in the 1650-1600 cm⁻¹ region.

C-H Bending Vibrations: The bands in the 1470-1370 cm⁻¹ range are characteristic of the

bending vibrations of the CH₂ and CH₃ groups.
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C-Br Stretch: A strong absorption in the fingerprint region, typically between 700 and 500

cm⁻¹, is expected for the C-Br stretching vibration. The exact position can be influenced by

the overall structure of the molecule.

Experimental Protocol for IR Data Acquisition
For a liquid sample such as 1-Bromo-6-methylcyclohexene, the IR spectrum is conveniently

obtained using the neat liquid film method.

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr).

Spectrum Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-

IR spectrometer.

Background Scan: A background spectrum of the empty spectrometer is run to subtract any

atmospheric absorptions (e.g., CO₂, H₂O).

Sample Scan: The sample spectrum is then recorded.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. The data for 1-Bromo-6-
methylcyclohexene is available from the NIST Mass Spectrometry Data Center.[11]

Mass Spectrometry Data
Molecular Formula: C₇H₁₁Br

Molecular Weight: 175.07 g/mol (for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br)

Key Mass Spectral Peaks (m/z):

95 (Top Peak)
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67 (2nd Highest)

39 (3rd Highest)

Interpretation of the Mass Spectrum:

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at

m/z = 174 and another at m/z = 176 in an approximate 1:1 ratio. This characteristic isotopic

pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and

⁸¹Br).

Fragmentation Pattern: The fragmentation of 1-Bromo-6-methylcyclohexene upon electron

ionization will likely involve the loss of the bromine atom and various rearrangements and

cleavages of the cyclohexene ring.

Loss of Bromine: A prominent peak at m/z = 95 (M⁺ - Br) would correspond to the loss of a

bromine radical, forming a C₇H₁₁⁺ cation. This is likely the base peak observed.[11]

Further Fragmentation: The peaks at m/z = 67 and 39 are likely due to subsequent

fragmentation of the C₇H₁₁⁺ ion through various ring-opening and cleavage pathways,

which are common for cyclic alkenes.[12][13][14][15]

Experimental Protocol for GC-MS Data Acquisition
Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for

analyzing a volatile compound like 1-Bromo-6-methylcyclohexene.
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Sample Introduction Gas Chromatography Mass Spectrometry

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

Inject a small volume (e.g., 1 µL) into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., He) through a capillary column.

Separation occurs based on the compound's boiling point and affinity for the stationary phase.

A temperature program is used to elute the compound from the column.

The eluted compound enters the ion source (e.g., electron ionization).

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

The detector records the abundance of each ion.

Click to download full resolution via product page

Caption: A simplified workflow for GC-MS analysis.

Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for 1-
Bromo-6-methylcyclohexene. Through the combined use of predicted NMR data, analysis of

characteristic IR absorption bands, and interpretation of mass spectral fragmentation patterns,

a comprehensive spectroscopic profile of the molecule has been established. The inclusion of

standardized experimental protocols offers practical guidance for researchers seeking to

acquire and interpret similar data in their own work. This integrated approach to spectroscopic

analysis is essential for the unambiguous structural confirmation of organic compounds, a

critical step in advancing research and development in the chemical and pharmaceutical

sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alkhalidesir.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-6-methylcyclohexene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-6-methylcyclohexene
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.chadsprep.com/chads-organic-chemistry-videos/mass-spectrometry-fragmentation/
https://www.slideshare.net/slideshow/fragmentation-pattern-of-mass-spectrometry-248854124/248854124
https://www.benchchem.com/product/b14660853#spectroscopic-data-for-1-bromo-6-methylcyclohexene-nmr-ir-ms
https://www.benchchem.com/product/b14660853#spectroscopic-data-for-1-bromo-6-methylcyclohexene-nmr-ir-ms
https://www.benchchem.com/product/b14660853#spectroscopic-data-for-1-bromo-6-methylcyclohexene-nmr-ir-ms
https://www.benchchem.com/product/b14660853#spectroscopic-data-for-1-bromo-6-methylcyclohexene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14660853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14660853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14660853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

